molecular formula C17H24N2O3S B345462 1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-2-(methylethyl)imidazole CAS No. 898640-06-7

1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-2-(methylethyl)imidazole

Cat. No.: B345462
CAS No.: 898640-06-7
M. Wt: 336.5g/mol
InChI Key: UBHUHBQACRHDLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-2-(methylethyl)imidazole is a synthetic organic compound characterized by its unique structural features, including a sulfonyl group attached to a phenyl ring, which is further substituted with tert-butyl and methoxy groups. This compound belongs to the class of imidazoles, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-2-(methylethyl)imidazole typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(tert-butyl)-4-methoxybenzenesulfonyl chloride and 2-(methylethyl)imidazole.

    Reaction Conditions: The sulfonyl chloride is reacted with the imidazole derivative in the presence of a base such as triethylamine or pyridine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: Utilizing batch reactors for small-scale production or continuous flow reactors for large-scale synthesis to enhance efficiency and yield.

    Optimization of Reaction Parameters: Fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize yield and minimize by-products.

    Automation and Process Control: Implementing automated systems and process control technologies to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-2-(methylethyl)imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert sulfonyl groups to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, triethylamine, and dichloromethane.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding substituted imidazole derivatives.

Scientific Research Applications

1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-2-(methylethyl)imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-2-(methyl)imidazole
  • 1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-2-(ethyl)imidazole
  • 1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-2-(propyl)imidazole

Uniqueness

1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-2-(methylethyl)imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

This compound’s distinct structure allows it to interact differently with biological targets compared to its analogs, making it a valuable molecule for further research and development in various scientific fields.

Properties

IUPAC Name

1-(3-tert-butyl-4-methoxyphenyl)sulfonyl-2-propan-2-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-12(2)16-18-9-10-19(16)23(20,21)13-7-8-15(22-6)14(11-13)17(3,4)5/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHUHBQACRHDLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.